3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide
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Overview
Description
3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a suitable base such as sodium hydride.
Attachment of the 2,5-Difluorophenyl Group: The 2,5-difluorophenyl group can be attached through a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the isoxazole derivative with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Amine derivative.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: It is used as a tool compound to study various biological pathways.
Chemical Biology: It is used to probe the function of specific proteins and enzymes.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzyloxy)-N-(2,4-difluorophenyl)isoxazole-5-carboxamide
- 3-(benzyloxy)-N-(3,5-difluorophenyl)isoxazole-5-carboxamide
- 3-(benzyloxy)-N-(2,5-dichlorophenyl)isoxazole-5-carboxamide
Uniqueness
3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s biological activity, making it distinct from other similar compounds. The presence of the benzyloxy group also adds to its uniqueness by affecting its chemical reactivity and interaction with molecular targets.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c18-12-6-7-13(19)14(8-12)20-17(22)15-9-16(21-24-15)23-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYHMJULAIGBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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